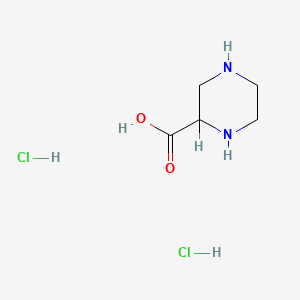![molecular formula C17H20N4O5S B2698552 methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 2034494-21-6](/img/structure/B2698552.png)
methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic organic compound notable for its diverse applications in scientific research, particularly in chemistry and biology. Its unique structure allows for various chemical reactions and interactions, making it an intriguing subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 2-methylpyrimidine-4-yl ether
Sulfonylation of the pyrrolidine derivative
Carbamate formation
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Techniques such as solvent selection, temperature control, and catalytic processes are fine-tuned to achieve efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the pyrimidine ring, potentially altering its pharmacological properties.
Reduction: Reduction reactions can target the sulfonyl or carbamate groups, leading to a variety of derivatives.
Substitution: Electrophilic and nucleophilic substitutions are possible, particularly at the pyrrolidine and pyrimidine moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: For electrophilic and nucleophilic substitution, reagents like halogens or alkylating agents are commonly used.
Major Products:
Oxidation Products: May include various pyrimidine oxides or sulfoxides.
Reduction Products: Could result in reduced carbamate or sulfonyl derivatives.
Substitution Products: Diverse derivatives depending on the substitution site and reagent used.
Aplicaciones Científicas De Investigación
Methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate finds applications across various scientific domains:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studies on reaction mechanisms and synthetic pathways.
Biology:
Potential use in probing biochemical pathways.
Investigations into cell signaling and molecular interactions.
Medicine:
Could serve as a lead compound for drug discovery and development.
Studies on its pharmacological effects and therapeutic potential.
Industry:
Applications in the development of specialty chemicals.
Potential use in materials science for developing novel polymers or coatings.
Mecanismo De Acción
Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on its structure and functional groups. Key pathways may involve:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites of enzymes.
Receptor Binding: Interaction with specific cellular receptors, influencing signal transduction pathways.
Molecular Interactions: Formation of complexes with other biomolecules, impacting their function and stability.
Comparación Con Compuestos Similares
Pyrimidine-based derivatives: Varying in the substituents on the pyrimidine ring.
Sulfonyl-containing compounds: Different sulfonyl groups or varying linkages.
Carbamate derivatives: Including a wide range of carbamate structures with different alkyl or aryl groups.
Uniqueness:
The specific arrangement of the pyrimidine, pyrrolidine, sulfonyl, and carbamate groups imparts unique reactivity and interaction profiles.
Propiedades
IUPAC Name |
methyl N-[4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-12-18-9-7-16(19-12)26-14-8-10-21(11-14)27(23,24)15-5-3-13(4-6-15)20-17(22)25-2/h3-7,9,14H,8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCDKUNEWXAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
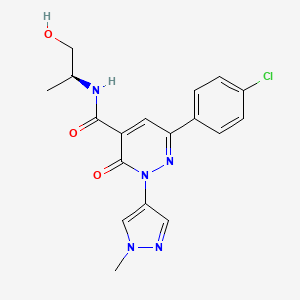
![3-butyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2698472.png)
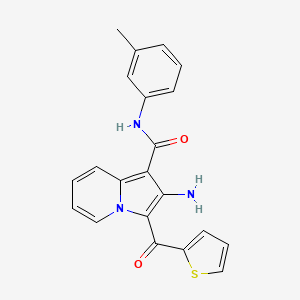

![N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2698480.png)
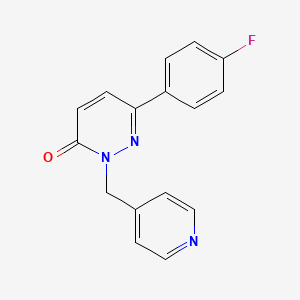
![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2698485.png)
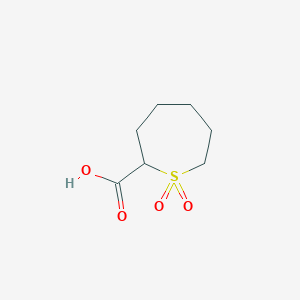
![3,4,5-triethoxy-N-[2-(3,4,5-triethoxybenzamido)phenyl]benzamide](/img/structure/B2698489.png)
![3-{4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2698490.png)
![3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2698491.png)
